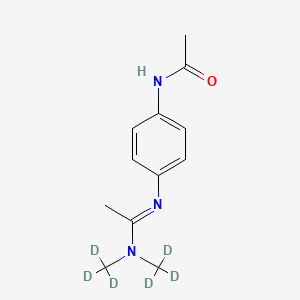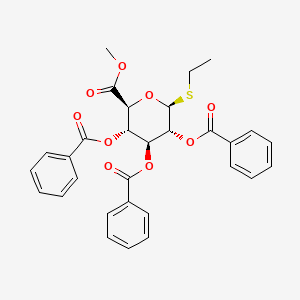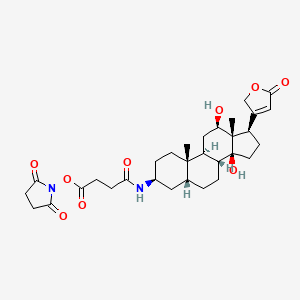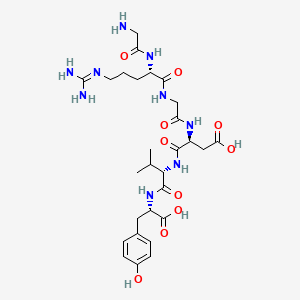
(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) is a synthetic derivative of δ-Tocopherol, which is a form of Vitamin E. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The presence of deuterium allows for the tracking and analysis of the compound in biological systems and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-δ-Tocopherol-d4 involves the incorporation of deuterium into the δ-Tocopherol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the target molecule. For example, deuterated Grignard reagents or deuterated alcohols can be used.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-δ-Tocopherol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2RS,4R,8R)-δ-Tocopherol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
(2RS,4R,8R)-δ-Tocopherol-d4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of Vitamin E in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2RS,4R,8R)-δ-Tocopherol-d4 involves its interaction with biological membranes and its role as an antioxidant. The compound can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol-d4: Another deuterium-labeled form of Vitamin E, with similar applications but different biological activity.
β-Tocopherol-d4: Similar to δ-Tocopherol-d4 but with variations in its chemical structure and biological effects.
γ-Tocopherol-d4: Another isomer of Vitamin E, labeled with deuterium, used in similar research applications.
Uniqueness
(2RS,4R,8R)-δ-Tocopherol-d4 is unique due to its specific stereochemistry and deuterium labeling, which provides distinct advantages in tracking and analyzing its behavior in various systems. Its specific configuration and labeling make it particularly useful in studies requiring precise tracking and analysis.
Properties
CAS No. |
1292815-80-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
406.687 |
IUPAC Name |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
InChI Key |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
